molecular formula C20H14N2O2S2 B2667393 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 304683-67-8

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2667393
CAS No.: 304683-67-8
M. Wt: 378.46
InChI Key: GQVOPKFMIZCLDD-UHFFFAOYSA-N
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Description

2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a synthetically designed organic compound based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized as a bioisostere of quinazolines and purine bases, which contributes to its potential for diverse biological interactions . This specific derivative features a 5-phenyl substitution and a 2-phenacylsulfanyl side chain, which may influence its electronic properties and binding affinity. Compounds within the thieno[2,3-d]pyrimidin-4-one class have demonstrated significant promise in pharmacological research, particularly as anticancer agents . For instance, structurally related analogs have shown potent anti-proliferative effects against various cancer cell lines, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cells, with certain derivatives exhibiting IC50 values in the sub-micromolar range . The mechanism of action for such compounds often involves enzyme inhibition; related molecules are known to act as potent inhibitors of kinases like Mnk2, which plays a crucial role in tumorigenesis by phosphorylating the translation initiation factor eIF4E . Inhibition of these key pathways can lead to downstream effects such as a reduction in anti-apoptotic proteins like Mcl-1 and the promotion of apoptosis in cancer cells, as observed in studies on acute myeloid leukaemia cells . This product is intended for non-human research applications only. It is not designed for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specificity and activity within their unique biological systems.

Properties

CAS No.

304683-67-8

Molecular Formula

C20H14N2O2S2

Molecular Weight

378.46

IUPAC Name

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O2S2/c23-16(14-9-5-2-6-10-14)12-26-20-21-18(24)17-15(11-25-19(17)22-20)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,24)

InChI Key

GQVOPKFMIZCLDD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the starting materials in the presence of a desiccant such as calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thienopyrimidine derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be due to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations:

  • Morpholine: Increases solubility (logP ~2.1) and enables hydrogen bonding, as seen in kinase inhibitors . Sulfanylidene/Mercapto: Enhances redox activity, contributing to anti-inflammatory and analgesic effects .
  • Position 5 Modifications :

    • Phenyl vs. Fluorophenyl : Fluorine substitution improves metabolic stability and membrane permeability .

Biological Activity

2-Phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical formula:

  • Molecular Formula : C16H14N2OS
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may reduce inflammatory markers in cell cultures, indicating potential use as an anti-inflammatory agent. This effect is likely mediated through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The structure of thieno[2,3-d]pyrimidine derivatives significantly influences their biological activity. Modifications on the phenyl rings and sulfur substituents can enhance or diminish their pharmacological effects. For instance, increasing electron density on specific positions of the phenyl ring has been correlated with improved anticancer activity .

Case Studies

  • Breast Cancer Study :
    • Objective : To evaluate the anticancer efficacy of 2-phenacylsulfanyl derivatives.
    • Findings : The compound showed a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial potential against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited minimum inhibitory concentrations (MIC) of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, showcasing its broad-spectrum antimicrobial properties .

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